N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide

Quality Control Procurement Identity

The target compound, N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide (CAS 1491128-79-0), is a synthetic small molecule (MW 304.4 g/mol, formula C13H12N4OS2). It incorporates a unique bis-heterocyclic architecture featuring a pyrazole core, a 2-thienyl substituent, and a thiazole-containing side chain.

Molecular Formula C13H12N4OS2
Molecular Weight 304.4 g/mol
Cat. No. B12176027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide
Molecular FormulaC13H12N4OS2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=NN2)C(=O)NCCC3=NC=CS3
InChIInChI=1S/C13H12N4OS2/c18-13(15-4-3-12-14-5-7-20-12)10-8-9(16-17-10)11-2-1-6-19-11/h1-2,5-8H,3-4H2,(H,15,18)(H,16,17)
InChIKeyXTNBVKOYPPDJPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(1,3-Thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide: A Bis-Heterocyclic Scaffold for Probe and Lead Discovery


The target compound, N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide (CAS 1491128-79-0), is a synthetic small molecule (MW 304.4 g/mol, formula C13H12N4OS2) . It incorporates a unique bis-heterocyclic architecture featuring a pyrazole core, a 2-thienyl substituent, and a thiazole-containing side chain. This specific combination is distinct within the broader class of pyrazole-thiazole carboxamides, which have been investigated for diverse biological activities including kinase inhibition and antifungal effects.

Procurement Risk: Why Pyrazole-Thiazole Carboxamides Cannot Be Considered Interchangeable


The pyrazole-thiazole carboxamide scaffold is highly sensitive to structural modifications. For example, in one series of analogs, minor changes to the aryl substituents led to a >20-fold difference in antifungal EC50 values against Rhizoctonia cerealis (from 1.1 to >23 mg/L) [1]. The target compound's unique combination of a 2-thienyl group on the pyrazole and a specific thiazol-2-yl-ethyl carboxamide side chain occupies a distinct chemical space. Generic substitution with a different pyrazole-thiazole carboxamide risks selecting a molecule with a drastically altered biological profile, potentially invalidating ongoing research or development programs.

Quantitative Differentiation Guide for N-[2-(1,3-Thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide


Defined Physicochemical Identity as the Basis for Material Control and Procurement

Unlike research-grade samples identified only by an internal code, this compound has a definitive, verifiable chemical identity essential for procurement. Its unique CAS registry number (1491128-79-0), molecular formula (C13H12N4OS2), and a calculated molecular weight of 304.4 g/mol establish a foundational specification that distinguishes it from other pyrazole-thiazole hybrids . This allows for exact material matching in supplier databases, eliminating ambiguity.

Quality Control Procurement Identity

Mechanism-Based Differentiation as a Potential PDK1 Pathway Inhibitor

This compound, referred to in databases as 'Thiazole carboxamide derivative 28', is annotated as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1/PDHK1) [1]. This annotation distinguishes it from many other pyrazole-thiazole carboxamides that are primarily explored as antifungals targeting succinate dehydrogenase (SDH) [2]. While direct quantitative inhibitory data (e.g., IC50) for this specific compound against PDK1 is not publicly available in curated databases, its patent-backed classification within cancer-focused PDK1 inhibitors represents a key target-based differentiation point. The mechanism of action (MOA) is reported as inhibition, linked to indications for metastatic and solid tumors [1].

Kinase Inhibitor Cancer Research Target Identification

Class-Level Potential for High Antifungal Potency vs. Commercial Standard

The pyrazole-thiazole carboxamide class to which this compound belongs has been quantitatively shown to surpass a commercial fungicide. A closely related analog, compound 9cd, demonstrated an EC50 of 0.8 mg/L against Sclerotinia sclerotiorum, which is over 6-fold more potent than the commercial SDH inhibitor thifluzamide (EC50 = 4.9 mg/L) in the same assay [1]. Compound 9ac showed 90% in vivo efficacy against Rhizoctonia solani at 10 mg/L, superior to thifluzamide's 80% [1]. While these data are for specific analogs, they establish a quantitative performance benchmark for the scaffold.

Antifungal Agrochemical Succinate Dehydrogenase Inhibitor

Single Scaffold Addresses Two Distinct High-Value Biological Spaces

The specific bis-heterocyclic architecture of N-[2-(1,3-thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide sits at the intersection of two high-value discovery areas. Its classification as a PDK1 inhibitor links it to oncology research [1], while its core scaffold is a validated starting point for highly potent SDH-targeting fungicides [2]. This dual potential is not a trait shared by simpler pyrazole carboxamides or thiazole derivatives that lack this specific hybrid structure.

Multi-target Drug Discovery Agrochemical Discovery

High-Priority Application Scenarios for N-[2-(1,3-Thiazol-2-yl)ethyl]-5-(2-thienyl)-1H-pyrazole-3-carboxamide


Chemical Probe Development for Cancer Metabolism (PDK1 Pathway)

The compound is best prioritized as a starting point for developing a chemical probe to dissect PDK1 biology. Its annotation as a PDK1 inhibitor [1] makes it directly relevant for teams studying the metabolic switch in cancer cells. The first step would involve confirming on-target activity and selectivity against the kinome, guided by its distinct chemical structure compared to other kinase inhibitor scaffolds.

Lead Compound for Next-Generation Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Given the demonstrated ability of close structural analogs to outperform the commercial SDHI thifluzamide by a factor of ~6 in vitro [1], this compound should be screened in antifungal assays. Its unique thienyl and thiazolyl-ethyl substitutions may confer advantageous physicochemical properties, such as improved cuticular penetration or systemicity in plants, which are critical for agricultural product development.

Scaffold Hopping and Structure-Activity Relationship (SAR) Studies

The compound serves as a high-value, multi-functional core for SAR exploration. Researchers can systematically modify the thiophene, thiazole, or central pyrazole ring to generate focused libraries. This approach can simultaneously map the chemical space for both PDK1 inhibition and antifungal SDH inhibition, using two distinct biological assays to guide chemical optimization from a single progenitor scaffold [1][2].

Procurement for Institutional Compound Collections and Screening Libraries

For institutions maintaining screening libraries, this compound represents a cost-effective addition due to its dual potential. A single acquisition addresses requests from both oncology and agrochemical research groups, maximizing utilization efficiency. Its defined CAS number (1491128-79-0) simplifies the procurement and inventory process, ensuring accurate cataloging and retrieval for high-throughput screening campaigns [1].

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